molecular formula C25H19N2P B4308756 2-[(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)AMINO]BENZONITRILE

2-[(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)AMINO]BENZONITRILE

Cat. No.: B4308756
M. Wt: 378.4 g/mol
InChI Key: KCEOOWGQUWFXAD-UHFFFAOYSA-N
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Description

2-[(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)AMINO]BENZONITRILE is an organic compound with the molecular formula C25H19N2P It is a derivative of benzonitrile, where the amino group is substituted with a triphenylphosphoranylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)AMINO]BENZONITRILE typically involves the reaction of benzonitrile with triphenylphosphine and an appropriate amine. One common method is the Staudinger reaction, where triphenylphosphine reacts with an azide to form an iminophosphorane intermediate, which then reacts with benzonitrile to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)AMINO]BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-[(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)AMINO]BENZONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)AMINO]BENZONITRILE involves its interaction with molecular targets such as enzymes or receptors. The triphenylphosphoranylidene group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various chemical transformations. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler analog with a nitrile group attached to a benzene ring.

    Triphenylphosphine: A related compound with a phosphine group attached to three phenyl groups.

    Iminophosphoranes: Compounds with a similar phosphorus-nitrogen double bond structure.

Uniqueness

2-[(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)AMINO]BENZONITRILE is unique due to the presence of both the triphenylphosphoranylidene and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-[(triphenyl-λ5-phosphanylidene)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N2P/c26-20-21-12-10-11-19-25(21)27-28(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEOOWGQUWFXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=CC=C2C#N)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)AMINO]BENZONITRILE

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